Isopropyl 1-piperazinecarboxylate hydrochloride
CAS No.: 2206966-25-6
Cat. No.: VC3173581
Molecular Formula: C8H17ClN2O2
Molecular Weight: 208.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2206966-25-6 |
---|---|
Molecular Formula | C8H17ClN2O2 |
Molecular Weight | 208.68 g/mol |
IUPAC Name | propan-2-yl piperazine-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C8H16N2O2.ClH/c1-7(2)12-8(11)10-5-3-9-4-6-10;/h7,9H,3-6H2,1-2H3;1H |
Standard InChI Key | VGRVVAJYVGGJOO-UHFFFAOYSA-N |
SMILES | CC(C)OC(=O)N1CCNCC1.Cl |
Canonical SMILES | CC(C)OC(=O)N1CCNCC1.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure and Composition
Isopropyl 1-piperazinecarboxylate hydrochloride features a piperazine ring with an isopropyl carboxylate group attached to one of the nitrogen atoms, and it exists as a hydrochloride salt. The isopropyl group provides increased lipophilicity compared to related compounds with methyl or ethyl substituents, potentially influencing membrane permeability and pharmacokinetic properties. By comparison, related compounds like ethyl 4-[2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride (C20H33ClN2O4) have a molecular weight of 400.94 g/mol and feature more complex substitution patterns.
Spectroscopic Characteristics
Spectroscopic analysis of piperazine derivatives typically involves various techniques including NMR, IR, and mass spectrometry. For isopropyl 1-piperazinecarboxylate hydrochloride, characteristic NMR signals would be expected for the piperazine ring protons, the isopropyl group, and the carbamate functionality. Mass spectrometry would typically show a molecular ion peak corresponding to the parent compound without the hydrochloride counterion. Similar compounds have been characterized using tandem mass spectrometry to identify specific structural elements and modification sites .
Comparative Analysis with Related Compounds
Table 1 presents a comparative analysis of isopropyl 1-piperazinecarboxylate hydrochloride with structurally related compounds found in the literature.
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Salt Form |
---|---|---|---|---|
Isopropyl 1-piperazinecarboxylate hydrochloride | C8H16N2O2·HCl | ~220 (estimated) | Piperazine ring with isopropyl carboxylate | Hydrochloride |
Ethyl 4-[2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride | C20H33ClN2O4 | 400.94 | Complex substitution with phenoxy moiety | Hydrochloride |
(S)-1-BOc-2-isopropyl-piperazine HCl | C12H24N2O2·HCl | 264.8 | BOc-protected with isopropyl substituent | Hydrochloride |
Benzyl (3S)-3-methyl-1-piperazinecarboxylate | C13H18N2O2 | 234.294 | Benzyl carboxylate with methyl substituent | Free base |
Synthesis and Preparation
Specific Synthetic Pathways
A potential synthetic pathway for isopropyl 1-piperazinecarboxylate hydrochloride might involve:
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Protection of one nitrogen atom of piperazine using a suitable protecting group
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Reaction of the remaining free nitrogen with isopropyl chloroformate
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Deprotection of the protected nitrogen
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Treatment with hydrogen chloride to form the hydrochloride salt
This approach would be analogous to methods used for synthesizing similar compounds like benzyl (3S)-3-methyl-1-piperazinecarboxylate, which has been prepared as documented in patents .
Purification Methods
Purification of isopropyl 1-piperazinecarboxylate hydrochloride would likely involve standard techniques such as recrystallization, column chromatography, or a combination of these methods. For the hydrochloride salt, recrystallization from appropriate solvent systems like isopropanol/ether or acetone/ether could be effective. Quality control would typically involve verification of purity using techniques such as HPLC, NMR spectroscopy, and elemental analysis.
Analytical Methods
Identification and Characterization Techniques
The identification and characterization of isopropyl 1-piperazinecarboxylate hydrochloride would typically employ multiple analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Providing structural information including the presence of the piperazine ring, isopropyl group, and carboxylate functionality
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Infrared (IR) spectroscopy: Revealing characteristic absorption bands for functional groups such as C=O stretching for the carboxylate
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Mass Spectrometry: Confirming the molecular weight and fragmentation pattern
Studies on related compounds have employed techniques such as electrospray ionization mass spectrometry followed by collision-induced dissociation (CID) for detailed structural characterization .
Biological Activity and Applications
Structure-Activity Relationships
The structure-activity relationships (SAR) of piperazine derivatives have been extensively studied. For compounds like isopropyl 1-piperazinecarboxylate hydrochloride, key structural features that might influence biological activity include:
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The piperazine ring providing a basic scaffold for interaction with biological targets
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The carboxylate group potentially engaging in hydrogen bonding interactions
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The isopropyl moiety contributing to lipophilicity and possibly influencing receptor binding
Research on related compounds has demonstrated that modifications to the piperazine ring, the type of carboxylate ester, and additional substituents can significantly impact biological activity. For example, studies on 1-(5-isoquinolinesulfonyl)piperazine derivatives showed that modifications on the cyclohexyl ring and changes to the piperazine moiety dramatically affected enzyme inhibition and whole-cell activity .
Research Developments and Future Perspectives
Current Research Status
Current research on piperazine derivatives focuses on enhancing their selectivity, potency, and pharmacokinetic properties for specific therapeutic applications. While direct research on isopropyl 1-piperazinecarboxylate hydrochloride appears limited based on the available search results, the development of related compounds continues to progress, particularly in areas such as:
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Antimalarial agents: Studies have demonstrated the potential of certain piperazine derivatives as covalent inhibitors of essential malarial kinases
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Structural modifications to enhance specific activities: Research has explored how various substituents affect biological activity, as seen in studies on 1-(5-isoquinolinesulfonyl)piperazine derivatives
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Development of more selective compounds with improved safety profiles
Challenges and Limitations
Research on piperazine derivatives, including compounds like isopropyl 1-piperazinecarboxylate hydrochloride, faces several challenges:
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Selectivity issues: Ensuring specificity for intended targets while minimizing off-target effects
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Pharmacokinetic limitations: Optimizing absorption, distribution, metabolism, excretion, and toxicity profiles
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Synthetic complexity: Developing efficient synthetic routes for more complex derivatives
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Resistance mechanisms: Addressing potential resistance development, particularly for antimicrobial applications
Overcoming these challenges requires multidisciplinary approaches integrating medicinal chemistry, computational modeling, and biological evaluation.
Future Research Directions
Future research on isopropyl 1-piperazinecarboxylate hydrochloride and related compounds might explore:
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Detailed structure-activity relationship studies to optimize biological activity
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Development of hybrid molecules incorporating the piperazine carboxylate scaffold with other pharmacophores
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Investigation of potential applications beyond traditional therapeutic areas
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Exploration of novel synthetic approaches to increase efficiency and reduce environmental impact
Table 2: Potential Research Directions for Isopropyl 1-Piperazinecarboxylate Hydrochloride
Research Area | Potential Approaches | Expected Outcomes |
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Structural Optimization | Modification of the isopropyl group; Introduction of additional functional groups | Enhanced potency and selectivity |
Synthetic Methodology | Development of catalytic methods; One-pot synthetic approaches | More efficient and sustainable synthesis |
Biological Evaluation | Screening against diverse biological targets; In vivo studies | Identification of novel therapeutic applications |
Formulation Development | Development of appropriate delivery systems | Improved bioavailability and efficacy |
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